3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked via an azetidine ring to a 6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazine moiety. The azetidine ring introduces conformational strain due to its four-membered structure, which may influence binding specificity and metabolic stability. The dihydropyridazine component contains a pyridin-3-yl substituent, contributing to hydrogen-bonding capabilities and π-π stacking interactions.
Properties
IUPAC Name |
3-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-8-16-18(22-7-6-21-16)24-10-13(11-24)12-25-17(26)4-3-15(23-25)14-2-1-5-20-9-14/h1-7,9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXPDFSNNKDBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Starting from pyridine derivatives:
Step 1: Synthesis of 6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin.
Reaction Conditions: Involves heating pyridine-3-carboxylic acid with hydrazine hydrate.
Step 2: Introduction of the azetidine moiety using a nucleophilic substitution reaction.
Reaction Conditions: Requires an appropriate base and solvent such as NaH or DMF.
Step 3: Coupling of the pyrazine ring to form the final product.
Reaction Conditions: This step often utilizes coupling reagents such as EDCI or DCC in the presence of a catalyst.
Route 2: Multicomponent Reaction (MCR):
Step 1: Simultaneous introduction of the azetidine, pyrazine, and pyridinyl groups in a one-pot synthesis.
Reaction Conditions: High-pressure reactors and microwave synthesis can be employed for efficient yield.
Industrial Production Methods
Industrial methods may involve the same synthetic routes but optimized for scale, often through continuous flow chemistry to enhance yield and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions:
Conditions: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidation of the pyrazine ring may lead to the formation of pyrazine oxides.
Reduction Reactions:
Conditions: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Products: Reduction of the nitrile group to an amine.
Substitution Reactions:
Conditions: Utilizes nucleophiles or electrophiles depending on the target site.
Products: Substitution can lead to functionalized derivatives with varied applications.
Scientific Research Applications
Chemistry:
Investigated for its role as a ligand in coordination chemistry.
Utilized in studying the reactivity of heterocyclic compounds.
Biology:
Explored as a building block in the synthesis of biologically active compounds.
Medicine:
Researched for antiviral and antibacterial properties.
Investigated for potential anticancer activity through specific molecular pathways.
Industry:
Applications in material science for the development of functional materials.
Explored as a catalyst or intermediate in organic synthesis processes.
Mechanism of Action
Molecular Targets and Pathways:
Binding to Enzymes: The compound may inhibit enzyme activity by binding to active sites, altering substrate availability.
Pathway Modulation: Involved in modulating key biochemical pathways, potentially interfering with cell division and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycles and Substituents
Key Structural Differences and Implications :
Analysis :
Comparison with Analogs :
- describes dihydropyridazine synthesis via condensation of methyl-1,6-dihydropyridazine with triethyl orthoformate and amines, followed by cyclization. The target compound may require similar steps but with azetidine-specific reagents .
- ’s piperidine-linked analog might use reductive amination for ring formation, whereas azetidine synthesis could demand high-dilution conditions to minimize dimerization .
Predicted Properties :
- Solubility : The azetidine ring’s smaller size may improve aqueous solubility compared to piperidine analogs (), though the pyridazine’s hydrophobicity could offset this.
- Metabolic Stability : Azetidine’s strain may reduce susceptibility to cytochrome P450 oxidation compared to larger rings (e.g., piperidine in ) .
Limitations :
- No direct biological data are available for the target compound. Comparisons rely on structural analogs (e.g., ’s propanamide derivative, which shares the dihydropyridazine-pyridine motif but lacks the azetidine-carbonitrile linkage) .
Biological Activity
The compound 3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 285.32 g/mol. The structure features multiple heterocycles, including a pyridine and a pyrazine ring, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.32 g/mol |
| LogP | 2.45 |
| Solubility in Water | Moderate |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with pyridine and pyrazine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structural features can inhibit cancer cell proliferation. A study involving triazolopyrimidine derivatives showed that they induced apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound under review may exhibit similar mechanisms due to its structural analogies.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit urease and other critical enzymes, leading to potential applications in treating conditions like kidney stones and infections.
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of the compound were tested against multi-drug resistant strains. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against MRSA, showcasing its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of structurally related compounds revealed that they exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, A549). These findings suggest that the compound may possess similar anticancer properties.
The biological activities of the compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : By binding to active sites of enzymes, the compound can inhibit their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the dihydropyridazinone core via cyclization of hydrazine derivatives with α,β-diketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Functionalization of the azetidine ring through nucleophilic substitution using pyrazine-2-carbonitrile precursors.
- Step 3 : Palladium-catalyzed Suzuki-Miyaura coupling to attach the pyridin-3-yl group . Key optimizations include solvent polarity (DMF vs. THF) and catalyst loading (5–10 mol% Pd(PPh₃)₄) to improve yields (reported 45–68%) .
Q. How should researchers characterize the compound’s structure and purity?
- Structural Elucidation : Use ¹H/¹³C NMR (pyridazine protons at δ 7.5–8.5 ppm; azetidine CH₂ at δ 3.8–4.2 ppm) and HRMS (mass error <5 ppm) .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold .
- Absolute Configuration : Single-crystal X-ray diffraction if crystallizable .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) at 10 µM–1 mM concentrations.
- Cellular Uptake : Track intracellular localization via confocal microscopy with fluorescently tagged analogs.
- Cytotoxicity : MTT assay (48–72 hours incubation, IC₅₀ calculation) against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%)?
- Comparative Analysis : Replicate both protocols under standardized conditions (solvent, temperature, catalyst batch).
- Parameter Screening : Use Design of Experiments (DOE) to isolate critical variables (e.g., reaction time, nitrogen atmosphere).
- Mechanistic Studies : Monitor intermediates via LC-MS to identify yield-limiting steps (e.g., incomplete cyclization) .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with kinase ATP-binding pockets (PDB: 3E8) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Synthesize derivatives with varied heterocycles (e.g., pyrimidine instead of pyridazine) .
- Substituent Screening : Replace pyridin-3-yl with other aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects.
- Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine to evaluate conformational flexibility .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding proteins.
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ ratios to differentiate primary vs. secondary effects .
Methodological Challenges
Q. How to optimize reaction scalability for gram-scale synthesis?
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer (residence time: 20–30 minutes).
- Catalyst Recycling : Use immobilized Pd nanoparticles on silica gel for Suzuki coupling (reusable for 3–5 cycles) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .
Q. What analytical techniques validate degradation products under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-HRMS/MS : Identify degradation fragments (e.g., pyridazine ring opening) with m/z accuracy <3 ppm.
- Stability-Indicating Methods : Validate HPLC protocols to separate degradation peaks (resolution >1.5) .
Q. How to reconcile conflicting bioactivity data across studies?
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting for heterogeneity.
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
- Orthogonal Validation : Confirm results using alternative techniques (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
